molecular formula C17H22N2O4 B5311581 1-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone

1-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone

Cat. No. B5311581
M. Wt: 318.4 g/mol
InChI Key: YIKXMXDLCAYJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is a compound that lies at the intersection of organic chemistry and pharmaceutical research. While direct research on this compound may be scarce, related research on heterocyclic compounds, particularly those involving morpholine and pyrrolidinone rings, reveals significant interest due to their biological activity and potential pharmaceutical applications.

Synthesis Analysis

Synthesis approaches for compounds similar to 1-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone involve multi-step reactions starting from basic heterocyclic building blocks. For example, the synthesis of related compounds often utilizes key steps such as cyclization reactions, nucleophilic substitutions, and condensation reactions under various conditions (Yamagata et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds like 1-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is characterized by the presence of heteroatoms (N, O) within the rings, contributing to their chemical behavior and interaction capabilities. Techniques such as X-ray crystallography, NMR, and FTIR spectroscopy are pivotal in determining the precise molecular geometry, confirming substituent positions, and understanding the electronic environment of the molecules (Dede et al., 2018).

Chemical Reactions and Properties

The reactivity of 1-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone and related compounds often involves interactions at the heteroatom sites, enabling a variety of chemical transformations. These can include further functionalization of the molecule, ring-opening reactions, and the formation of new heterocyclic systems through nucleophilic attacks and electrophilic substitutions (Lu & Shi, 2007).

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-15-6-4-3-5-14(15)19-12-13(11-16(19)20)17(21)18-7-9-22-10-8-18/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKXMXDLCAYJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328395
Record name 1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

873565-41-4
Record name 1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.